molecular formula C16H23N3O3 B6693279 (3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid

(3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid

Cat. No.: B6693279
M. Wt: 305.37 g/mol
InChI Key: QBODBPGQXKWWET-OLZOCXBDSA-N
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Description

(3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique structure that includes a tert-butylpyrazole moiety, a cyclopropyl group, and a pyrrolidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically formed via a cyclization reaction, which can be catalyzed by acids or bases depending on the specific conditions required.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting ketones to alcohols or reducing other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups. It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine

Medically, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

What sets (3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in the study of chiral interactions in biological systems.

Properties

IUPAC Name

(3R,4R)-1-(1-tert-butylpyrazole-4-carbonyl)-4-cyclopropylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)19-7-11(6-17-19)14(20)18-8-12(10-4-5-10)13(9-18)15(21)22/h6-7,10,12-13H,4-5,8-9H2,1-3H3,(H,21,22)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBODBPGQXKWWET-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)N2CC(C(C2)C(=O)O)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C=C(C=N1)C(=O)N2C[C@@H]([C@H](C2)C(=O)O)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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